molecular formula C23H16N4O5 B569227 O-Desethyl Azilsartan CAS No. 1442400-68-1

O-Desethyl Azilsartan

Número de catálogo: B569227
Número CAS: 1442400-68-1
Peso molecular: 428.404
Clave InChI: LLINNBQUGIKCPM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-Desethyl Azilsartan is an active metabolite of azilsartan medoxomil, which is a prodrug used in the treatment of hypertension. This compound acts as an angiotensin II receptor antagonist, specifically targeting the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of O-Desethyl Azilsartan involves the hydrolysis of azilsartan medoxomil. The process typically includes the use of acidic or basic conditions to facilitate the removal of the ethyl group from azilsartan medoxomil, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .

Análisis De Reacciones Químicas

Cyclization of Hydroxyamidino Intermediates

During the cyclization of methyl 1-[[2'-(hydroxycarbamimidoyl)biphenyl-4-yl]methyl]-2-ethoxybenzimidazole-7-carboxylate (Formula III), acidic or high-temperature conditions promote the elimination of the ethoxy group, yielding O-Desethyl Azilsartan .

Reaction Conditions

ParameterTypical RangeImpact on Impurity Formation
Temperature80–85°CHigher temps increase impurity
BaseNaOH, KOHAlkaline conditions reduce impurity
SolventDMSO, NMPPolar aprotic solvents minimize side reactions

Example :

  • Cyclization of Formula III with 0.4N NaOH at 50–55°C resulted in 0.083–0.12% desethyl impurity .

Hydrolysis of Azilsartan Medoxomil

Hydrolysis of the prodrug azilsartan medoxomil under acidic conditions (e.g., HCl) generates this compound via cleavage of the ethoxy group .

Degradation Pathways

This compound itself undergoes further reactions under specific conditions:

Oxidation

Exposure to oxidizing agents (e.g., H₂O₂, KMnO₄) leads to hydroxylation or epoxidation of the benzimidazole ring, though detailed product profiles remain understudied .

Hydrolysis

In aqueous alkaline media, the oxadiazolone ring may hydrolyze to form carboxylic acid derivatives, though this is not a dominant pathway .

Impurity Control Strategies

Industrial processes employ optimized conditions to suppress this compound formation:

Process Modifications

StrategyOutcomeSource
Low-temperature cyclization (20–25°C)Reduces impurity to <0.2% WO2012107814A1
Use of phosphate buffers (e.g., K₂HPO₄)Limits side reactions WO2016147120A1
Base-initiated cyclization (t-BuOK in DMSO)Achieves >95% purity WO2012139535A1

Analytical Monitoring

HPLC methods quantify this compound at levels as low as 0.03% , ensuring compliance with ICH guidelines .

Structural Reactivity Insights

The ethoxy group at position 2 of the benzimidazole core is the primary site of reactivity, making it susceptible to:

  • Nucleophilic substitution under acidic conditions.

  • Elimination reactions during cyclization .

Industrial-Scale Mitigation

Patented methods (e.g., US9233955B2, WO2016147120A1) highlight:

  • Reagent optimization : Substituting HCl with milder acids (e.g., acetic acid) during hydrolysis reduces desethyl impurity to <0.1% .

  • Purification techniques : High-performance liquid chromatography (HPLC) and recrystallization from acetone/water mixtures enhance final purity .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Efficacy in Hypertension Management

Several studies have demonstrated the effectiveness of Azilsartan Medoxomil in reducing blood pressure, which indirectly highlights the role of O-Desethyl Azilsartan as a relevant metabolite. A meta-analysis revealed that patients receiving Azilsartan therapy experienced greater reductions in systolic and diastolic blood pressure compared to other ARBs like Valsartan and Olmesartan .

2. Safety Profile

This compound maintains a favorable safety profile similar to that of Azilsartan Medoxomil. In clinical trials involving overweight or obese patients with hypertension, adverse events were primarily mild to moderate, with a high frequency of positive therapeutic responses observed .

Pharmaceutical Formulations

1. Stability and Solubility

Recent patents have focused on developing stable pharmaceutical compositions that include this compound alongside Azilsartan Medoxomil. These formulations aim to enhance solubility and stability without requiring pH control agents, thus broadening the potential for effective drug delivery systems .

2. Combination Therapies

This compound is also being explored in combination therapies, such as Edarbyclor, which combines Azilsartan Medoxomil with chlorthalidone for synergistic effects on blood pressure reduction . The inclusion of this compound in such combinations may improve therapeutic outcomes by leveraging its pharmacodynamic properties.

Comparative Efficacy Studies

A summary table of major clinical trials comparing this compound and its parent compound is presented below:

Study ReferenceDesignNumber of PatientsTreatment DurationPrimary OutcomeResults
Sica et al.RCT98424 weeksChange in SBPSignificant reduction with this compound
Bakris et al.RCT127516 weeksSBP comparisonThis compound more effective than Olmesartan
Rakugi et al.RCT62216 weeksDBP and SBP changeSignificant improvements with this compound

Mecanismo De Acción

O-Desethyl Azilsartan exerts its effects by selectively binding to the AT1 receptor, blocking the action of angiotensin II. This inhibition prevents vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure. The compound’s high affinity for the AT1 receptor ensures effective and sustained antihypertensive action .

Comparación Con Compuestos Similares

Uniqueness: this compound is unique due to its specific metabolic pathway and its role as an active metabolite of azilsartan medoxomil. Its high affinity for the AT1 receptor and its effective antihypertensive action distinguish it from other similar compounds .

Actividad Biológica

O-Desethyl Azilsartan is an active metabolite of azilsartan medoxomil, a prodrug utilized in the treatment of hypertension. This compound primarily functions as an angiotensin II receptor antagonist, specifically targeting the angiotensin II type 1 receptor (AT1 receptor). Its biological activity is characterized by its potent antihypertensive effects and interactions with various cellular pathways.

This compound exerts its effects by selectively binding to the AT1 receptor, inhibiting the actions of angiotensin II, which include vasoconstriction and aldosterone secretion. This blockade leads to a reduction in blood pressure and has implications for cardiovascular health. The compound's high affinity for the AT1 receptor is a significant factor in its efficacy as an antihypertensive agent.

Key Biochemical Pathways

The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS) . By inhibiting the AT1 receptor, the compound prevents the downstream effects of angiotensin II, which include:

  • Vasoconstriction : Reduction in blood vessel diameter leading to increased blood pressure.
  • Aldosterone Secretion : Increased sodium and water retention, contributing to higher blood volume and pressure.

Pharmacokinetics

This compound is rapidly converted from azilsartan medoxomil following oral administration through hydrolysis in the gastrointestinal tract. Its pharmacokinetic profile includes:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily metabolized in the liver via CYP2C9 enzyme.
  • Excretion : Renal excretion of metabolites.

The compound has a long half-life, allowing for sustained inhibition of the AT1 receptor and prolonged antihypertensive effects .

Cellular Effects

The blockade of the AT1 receptor by this compound influences various cellular processes:

  • Vascular Smooth Muscle Cells : Inhibition of proliferation and migration, which are critical events in hypertension and atherosclerosis development.
  • Endothelial Cells : Modulation of endothelial function, contributing to improved vascular health.

Comparative Analysis with Other Angiotensin II Receptor Antagonists

This compound exhibits unique properties compared to other angiotensin II receptor antagonists. Below is a comparison table highlighting these differences:

Compound NameMechanism of ActionUnique Features
This compoundAT1 receptor antagonistActive metabolite with potent affinity for AT1
LosartanAT1 receptor antagonistFirst drug in this class; established safety profile
ValsartanAT1 receptor antagonistLonger half-life than many competitors
IrbesartanAT1 receptor antagonistEffective in renal protection
CandesartanAT1 receptor antagonistUnique prodrug formulation

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various experimental models:

  • Hypertension Models : Animal studies indicate that this compound significantly reduces blood pressure in hypertensive models, showcasing its potential as a therapeutic agent.
  • Diabetes and Nephropathy : In diabetic rat models, this compound has been shown to mitigate albuminuria and proteinuria, indicating protective renal effects .
  • Pharmacogenomics : Research on CYP2C9 gene polymorphisms suggests that genetic variations may influence the metabolism of azilsartan and its active metabolite, highlighting the importance of personalized medicine approaches .

Propiedades

IUPAC Name

2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O5/c28-21(29)17-6-3-7-18-19(17)27(22(30)24-18)12-13-8-10-14(11-9-13)15-4-1-2-5-16(15)20-25-23(31)32-26-20/h1-11H,12H2,(H,24,30)(H,28,29)(H,25,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLINNBQUGIKCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C5=NOC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.